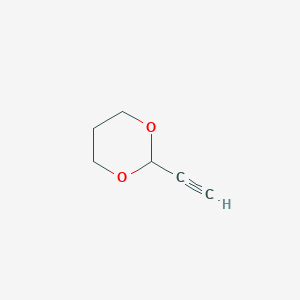
1,3-Dioxane, 2-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 2-ethynyl- is an organic compound characterized by a six-membered ring containing two oxygen atoms at the 1- and 3-positions, with an ethynyl group attached to the second carbon. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .
Méthodes De Préparation
1,3-Dioxane, 2-ethynyl- can be synthesized through several methods. One common approach involves the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The ethynyl group can be introduced via a subsequent reaction with an appropriate ethynylating agent. Industrial production methods often employ continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Analyse Des Réactions Chimiques
1,3-Dioxane, 2-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include various substituted dioxanes and dioxolanes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Dioxane, 2-ethynyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dioxane, 2-ethynyl- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the oxygen atoms in the ring. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as nucleophilic substitution and electrophilic addition .
Comparaison Avec Des Composés Similaires
1,3-Dioxane, 2-ethynyl- can be compared with other similar compounds, such as:
1,3-Dioxane: The parent compound, which lacks the ethynyl group and is less reactive in certain types of chemical reactions.
1,3-Dioxolane: A five-membered ring analog that also contains two oxygen atoms but has different reactivity and stability profiles.
2-Ethynyl-1,3-dioxolane: A compound with a similar structure but a different ring size, affecting its chemical properties and applications.
The uniqueness of 1,3-Dioxane, 2-ethynyl- lies in its combination of the dioxane ring and the ethynyl group, which imparts distinct reactivity and versatility in various chemical processes .
Propriétés
Numéro CAS |
125380-93-0 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-ethynyl-1,3-dioxane |
InChI |
InChI=1S/C6H8O2/c1-2-6-7-4-3-5-8-6/h1,6H,3-5H2 |
Clé InChI |
LIIVCHZQZKSUJP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


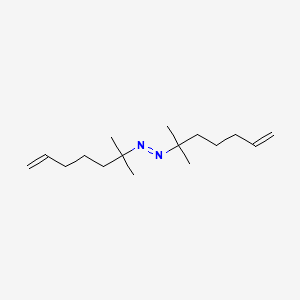
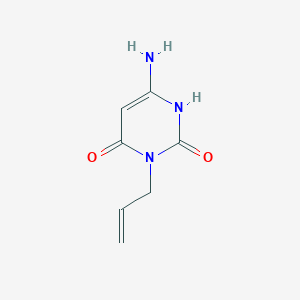
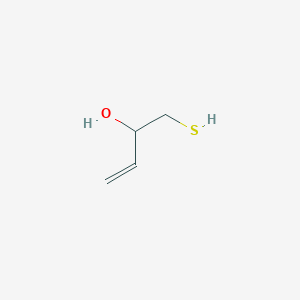

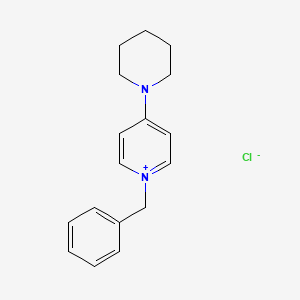
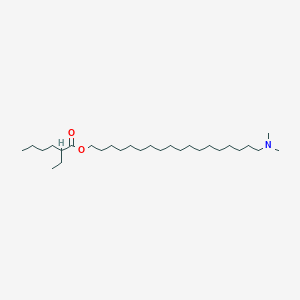
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
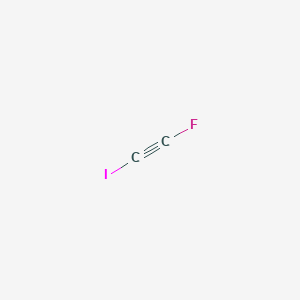
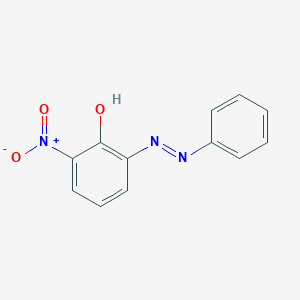
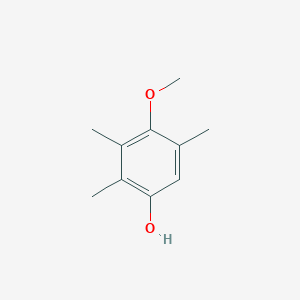
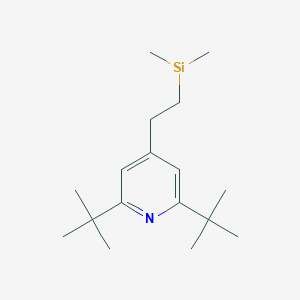
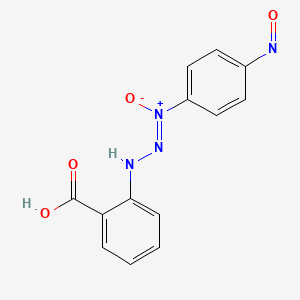
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
